molecular formula C21H13ClIN3O3 B387704 (4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B387704
M. Wt: 517.7g/mol
InChI Key: OZQFTDTXACBXGT-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrazole ring, a chloroiodophenyl group, and an oxazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acetyl chloride, phenylhydrazine, and various halogenating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The goal is to produce the compound in large quantities while maintaining consistent quality and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can occur, where the chlorine or iodine atoms are replaced by other functional groups using reagents like sodium azide or organolithium compounds.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism of action of (4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-[(1-ACETYL-3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H13ClIN3O3

Molecular Weight

517.7g/mol

IUPAC Name

(4Z)-4-[(1-acetyl-3-phenylpyrazol-4-yl)methylidene]-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C21H13ClIN3O3/c1-12(27)26-11-14(19(25-26)13-5-3-2-4-6-13)9-18-21(28)29-20(24-18)16-10-15(23)7-8-17(16)22/h2-11H,1H3/b18-9-

InChI Key

OZQFTDTXACBXGT-NVMNQCDNSA-N

Isomeric SMILES

CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C\3/C(=O)OC(=N3)C4=C(C=CC(=C4)I)Cl

SMILES

CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)OC(=N3)C4=C(C=CC(=C4)I)Cl

Canonical SMILES

CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)OC(=N3)C4=C(C=CC(=C4)I)Cl

Origin of Product

United States

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